1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine

Description

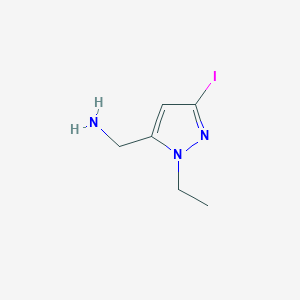

1-(1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is a pyrazole-derived amine featuring an ethyl group at the N1 position, an iodine atom at the C3 position, and a methanamine substituent at the C5 position. The iodine atom introduces significant steric bulk and polarizability, which can influence electronic properties, reactivity, and intermolecular interactions such as halogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-iodopyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c1-2-10-5(4-8)3-6(7)9-10/h3H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQTUTCGHMCRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)I)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

The pyrazole scaffold is typically constructed via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with ethyl hydrazinecarboxylate under acidic conditions to yield 1-ethylpyrazole derivatives. Modifications to this method include:

Regioselective Iodination at the 3-Position

Direct Electrophilic Iodination

Iodination of 1-ethylpyrazole precursors employs iodine with oxidizing agents to achieve regioselectivity. Key methods include:

Iodine/Hydrogen Peroxide System

- Conditions : 1-Ethylpyrazole is treated with iodine (1.0–1.3 equivalents) and hydrogen peroxide (35–50% aqueous solution) at 70–100°C for 3–5 hours.

- Mechanism : Hydrogen peroxide oxidizes hydrogen iodide (HI) byproduct to iodine, driving the reaction forward.

- Yield : 57–63% for 3-iodo-1-ethylpyrazole derivatives.

Iodine Monochloride (ICl) in Chloroform

- Conditions : Pyrazole aldehydes react with iodine monochloride (3 equivalents) in chloroform at 0°C to room temperature.

- Advantages : Higher regioselectivity (>90%) for the 3-position.

- Workup : Quenching with sodium sulfite (Na₂SO₃) removes excess iodine.

Table 1: Comparison of Iodination Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| I₂/H₂O₂ | I₂, H₂O₂ | 70–100 | 57–63 | Moderate |

| ICl | ICl, CHCl₃ | 0–25 | 68–75 | High |

Functionalization to Methanamine

Reductive Amination of Pyrazole Aldehydes

Pyrazole aldehydes serve as intermediates for methanamine synthesis:

Aldehyde Synthesis via Oxidation

- Oxidation of Alcohols : (1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Reductive Amination

Mitsunobu Reaction for Direct Amine Installation

- Reagents : (1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and phthalimide.

- Conditions : THF at 0°C to room temperature.

- Post-Reaction : Phthalimide is removed via hydrazinolysis to yield the primary amine.

- Yield : 65–72%.

Table 2: Methanamine Synthesis Pathways

| Method | Starting Material | Key Reagents | Yield (%) |

|---|---|---|---|

| Reductive Amination | Pyrazole aldehyde | NaBH₃CN, NH₄OAc | 60–70 |

| Mitsunobu Reaction | Pyrazole methanol | DEAD, PPh₃ | 65–72 |

Industrial-Scale Optimization

Continuous Flow Synthesis

Challenges and Solutions

Regioisomeric Byproducts

Amine Stability

- Issue : Primary amines oxidize under harsh conditions.

- Solution : Use of protective groups (e.g., Boc) during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The iodine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Organolithium reagents, Grignard reagents, inert atmosphere.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the original compound.

Substitution: Pyrazole derivatives with substituted functional groups at position 5.

Scientific Research Applications

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares the target compound with structurally similar pyrazole derivatives:

Key Differences and Implications

Electronic and Steric Effects

- Iodo vs. Methyl/Pyridinyl Substituents : The iodine atom in the target compound enhances polarizability and electron density, facilitating halogen bonding—a critical feature in protein-ligand interactions. In contrast, methyl groups (e.g., in LM6 or 1,3-dimethyl derivatives ) reduce steric hindrance and improve solubility. Pyridinyl substituents (e.g., in Example 74 ) enable π-π stacking, favoring binding to aromatic residues in enzymes.

- Ethyl vs.

Reactivity and Stability

- Iodo as a Leaving Group : The iodine atom can act as a leaving group in nucleophilic substitution reactions, a property absent in chloro or methyl derivatives . However, iodine-containing compounds may require protection from light during storage to prevent decomposition .

- Synthesis Complexity : The introduction of iodine (a heavy atom) often requires specialized reagents (e.g., I2 or KI/Oxone), whereas methyl or ethyl groups are typically installed via alkylation with simpler reagents like methyl/ethyl halides .

Research Findings and Challenges

- SHELX Refinement : The iodine atom’s prominence in crystallographic data allows robust refinement using programs like SHELXL, though its size may complicate density map interpretation compared to lighter atoms .

- Safety Considerations : Iodo compounds generally require stringent handling (e.g., ventilation, protective gear) compared to methylated analogues, as seen in safety data for related amines .

- Ecological Impact: Limited data exist on the environmental persistence of iodo-pyrazoles, whereas methyl/ethyl derivatives are often presumed to degrade more readily .

Biological Activity

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables, research findings, and relevant case studies.

The molecular structure of 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine can be characterized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀I₁N₃ |

| Molecular Weight | 235.09 g/mol |

| CAS Number | [TBD] |

The presence of the iodine atom at the 3-position enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act through:

Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell growth and proliferation.

Receptor Modulation : The compound may bind to receptors, modulating their activity and influencing signal transduction pathways.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various pyrazole compounds on breast cancer cell lines MCF-7 and MDA-MB-231. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation when used alone or in combination with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in multiple studies. For example, synthesized pyrazole carboxamides showed notable antifungal activity against various strains . This suggests that 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine may also possess similar properties.

Study 1: Antitumor Activity

In a recent publication, a series of pyrazole derivatives were tested for their antitumor activity against different cancer cell lines. The results indicated that compounds with structural similarities to 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine exhibited potent inhibitory effects on BRAF(V600E) and EGFR pathways, leading to reduced tumor growth in vitro .

Study 2: Synergistic Effects with Doxorubicin

Another study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer models. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, suggesting that 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine could improve therapeutic outcomes when used alongside established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.